3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom and two methyl groups attached to the phenyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,3-dimethylbenzene (o-xylene) with 2-fluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone can be scaled up by optimizing the reaction parameters such as temperature, catalyst concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethylphenyl)-2’-fluorobenzoic acid.
Reduction: Formation of 3-(2,3-Dimethylphenyl)-2’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)-2’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.
3-(2,3-Dimethylphenyl)-2’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.
3-(2,3-Dimethylphenyl)-2’-iodopropiophenone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-5-7-14(13(12)2)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECTHAPMDCAGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644641 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-01-6 |
Source
|
Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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